molecular formula C11H9NO3 B563040 7-Hydroxy-2-methylquinoline-3-carboxylic acid CAS No. 103853-86-7

7-Hydroxy-2-methylquinoline-3-carboxylic acid

Cat. No. B563040
M. Wt: 203.197
InChI Key: CPTHZUWTFCWUNH-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methylquinoline-3-carboxylic acid, also known as 7-HMQ or 7-Hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of quinoline and has been shown to possess a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.

Mechanism Of Action

The mechanism of action of 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been extensively studied, with research suggesting that it acts by inhibiting the activity of enzymes involved in various cellular processes. For example, studies have shown that 7-Hydroxy-2-methylquinoline-3-carboxylic acid can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.

Biochemical And Physiological Effects

Studies have also investigated the biochemical and physiological effects of 7-Hydroxy-2-methylquinoline-3-carboxylic acid. Research has shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in programmed cell death. Additionally, 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Hydroxy-2-methylquinoline-3-carboxylic acid in laboratory experiments is its potent antimicrobial activity, which makes it a useful tool for investigating the mechanisms of bacterial and fungal infections. However, one limitation of using 7-Hydroxy-2-methylquinoline-3-carboxylic acid is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

Future research on 7-Hydroxy-2-methylquinoline-3-carboxylic acid could focus on investigating its potential applications in the treatment of various diseases, including cancer and infectious diseases. Additionally, studies could investigate the potential use of 7-Hydroxy-2-methylquinoline-3-carboxylic acid as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, research could investigate the potential use of 7-Hydroxy-2-methylquinoline-3-carboxylic acid in combination with other drugs to enhance their therapeutic effects.

Scientific Research Applications

Research on 7-Hydroxy-2-methylquinoline-3-carboxylic acid has mainly focused on its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been shown to possess antitumor activity, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

7-hydroxy-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-9(11(14)15)4-7-2-3-8(13)5-10(7)12-6/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKDKJHUCYEHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723614
Record name 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2-methylquinoline-3-carboxylic acid

CAS RN

103853-86-7
Record name 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-Methoxy-2-methylquinoline-3-carboxylic acid (100 mg, 0.46 mmol) was suspended in HBr (aq.) (48%, 5 ml) and heated at 105° C. overnight. The reaction was cooled to ambient temperature. The precipitate was collected by filtration and dried under high vacuum to afford the title compound as a yellow solid (86 mg, 91%).
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Yield
91%

Synthesis routes and methods II

Procedure details

Ethyl 7-hydroxy-2-methylquinoline-3-carboxylate (V), where R3 is —CH3, is obtained in two steps from commercially available or synthetically accessible 7-methoxy-2-methylquinoline-3-carboxylic acid. Demethylation of 7-methoxy-2-methylquinoline-3-carboxylic acid, employing methods previously described, for example, HBr in H2O, at temperatures ranging from 80° C. to about 100° C., preferably ° C. for a period of 0.5 h to 24 h, preferably about 2 h provides 7-hydroxy-2-methylquinoline-3-carboxylic acid. Subsequent esterification of 7-hydroxy-2-methylquinoline-3-carboxylic acid employing methods previously described, provides ethyl 7-hydroxy-2-methylquinoline-3-carboxylate (V), where R3 is —CH3.
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